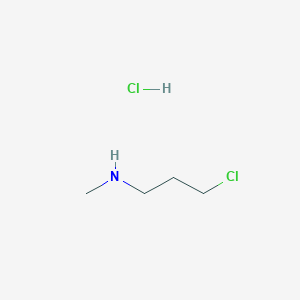
(E)-S-(1,2-Dichloroethenyl)-L-cysteine
Vue d'ensemble
Description
1,2-Dichloroethene, also known as Ethylene dichloride, is a chlorinated hydrocarbon. It is used as a solvent for organic materials . L-cysteine is a semi-essential proteinogenic amino acid. The compound you mentioned seems to be a derivative of these two compounds.
Molecular Structure Analysis
1,2-Dichloroethene has a linear formula of ClCH2CH2Cl . L-cysteine, on the other hand, has a complex structure with an amino group (-NH2), a carboxyl group (-COOH), and a thiol group (-SH). The exact structure of “(E)-S-(1,2-Dichloroethenyl)-L-cysteine” would depend on how these components are connected .Chemical Reactions Analysis
The chemical reactions involving 1,2-Dichloroethene have been studied in the context of atmospheric chemistry. It reacts with Cl atoms, OH radicals, and O3 . The reactions of L-cysteine are typically studied in the context of biochemistry, as it is involved in protein synthesis and other biological processes.Physical And Chemical Properties Analysis
1,2-Dichloroethene is a colorless liquid with an Ether-like odor . It is not easily soluble in water, but miscible with most organic solvents . L-cysteine is a solid at room temperature and is soluble in water.Applications De Recherche Scientifique
Biotechnological Production and Metabolic Engineering
(E)-S-(1,2-Dichloroethenyl)-L-cysteine, as a derivative of L-cysteine, is closely related to the biotechnological production and metabolic engineering of L-cysteine. Studies have shown that L-cysteine production in Escherichia coli can be significantly improved through rational metabolic engineering and a modular strategy (Liu, Fang, Wu, Li, & Ye, 2018). Additionally, the fitness of different Escherichia coli K-12 strains for L-cysteine overproduction has been investigated, emphasizing the enhancement of precursor synthetic pathways and sulfur assimilation pathways for efficient production (Liu, Wang, Hou, & Li, 2020).
Health Benefits and Nutritional Therapies
Research on L-cysteine, the base compound of (E)-S-(1,2-Dichloroethenyl)-L-cysteine, has highlighted its significant health benefits and applications in nutritional therapies. A comprehensive review of L-cysteine's use in improving human health and treating diseases has been conducted, although a consensus on its effectiveness in supplements and drugs is yet to be reached (Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Functional Applications in Biological Systems
The role of cysteine in biological systems, including (E)-S-(1,2-Dichloroethenyl)-L-cysteine, is multifaceted. Studies have delved into the intrinsic reactivity of cysteine residues in proteins, highlighting their diverse biochemical functions and the potential for discovering novel biological activities (Weerapana, Wang, Simon, Richter, Khare, Dillon, Bachovchin, Mowen, Baker, & Cravatt, 2010).
Applications in Analytical Chemistry and Sensor Technology
The analytical applications of L-cysteine, which could extend to its derivatives like (E)-S-(1,2-Dichloroethenyl)-L-cysteine, are significant. A study demonstrated the use of L-cysteine in the development of sensors for detecting specific amino acids, using silver nanoparticles synthesized through a green method (Lopes, Cassas, Veiga, Silva, & Courrol, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCWJOTSJIPQ-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)S/C(=C\Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-S-(1,2-Dichloroethenyl)-L-cysteine | |
CAS RN |
13419-46-0 | |
| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)



![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)



